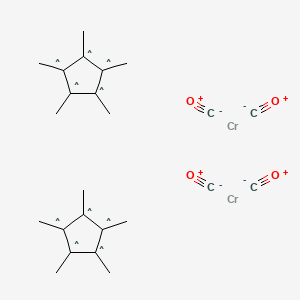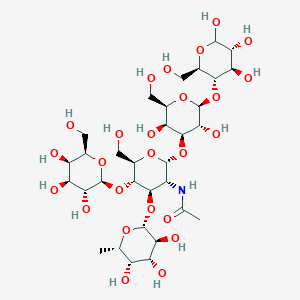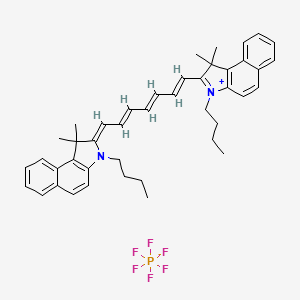![molecular formula C10H9ClF4O3S B1518527 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride CAS No. 1156719-22-0](/img/structure/B1518527.png)
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride
Overview
Description
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1156719-22-0 . It has a molecular weight of 320.69 . The IUPAC name for this compound is 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClF4O3S/c11-19(16,17)8-3-1-2-7(4-8)5-18-6-10(14,15)9(12)13/h1-4,9H,5-6H2 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Crystal Engineering
This compound is utilized in crystal engineering due to the presence of fluorinated functional groups. These groups act as a directing force in the assembly of molecular structures, leading to novel functions in materials science. The compound’s ability to form stable synthons with other molecules makes it valuable for designing new crystalline materials .
Biomedical Applications
In the biomedical field, the fluorinated side chains of this compound can be incorporated into molecules to introduce or enhance desirable properties. For example, it can be used to modify the pharmacokinetics of drugs, increasing their efficacy or reducing side effects .
Chemical Synthesis
The sulfonyl chloride group in this compound makes it a versatile reagent in chemical synthesis. It can be used for introducing sulfonate esters into molecules, which is a key step in synthesizing various pharmaceuticals and agrochemicals .
Chromatography
Due to its unique chemical structure, this compound can be used as a stationary phase modifier in chromatography. This application is particularly useful in the separation of complex mixtures, where traditional stationary phases may not provide sufficient resolution .
Analytical Chemistry
In analytical chemistry, this compound can serve as a derivatization agent for the detection of various analytes. Its reactivity with different functional groups allows for the creation of derivatives that are more easily detectable by analytical instruments .
Material Science
The tetrafluoropropoxy group in the compound imparts hydrophobicity and chemical resistance, making it suitable for surface modification of materials. This can lead to the development of materials with improved durability and resistance to harsh environments .
Supramolecular Chemistry
The compound’s ability to engage in weak interactions, such as hydrogen bonding, makes it a candidate for constructing supramolecular assemblies. These assemblies have potential applications in the development of molecular machines and sensors .
Fluorine Chemistry Research
As a fluorinated compound, it is of interest in fluorine chemistry research, where the study of its properties can lead to insights into the behavior of fluorinated molecules in various chemical processes .
Safety And Hazards
properties
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxymethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF4O3S/c11-19(16,17)8-3-1-2-7(4-8)5-18-6-10(14,15)9(12)13/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUHKCPCZCQTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)COCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)



![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(sulfomethyl)-](/img/structure/B1518454.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1518462.png)



![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)
